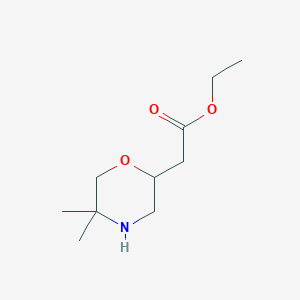
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate is an organic compound that belongs to the class of esters It features a morpholine ring substituted with two methyl groups at the 5-position and an ethyl ester group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate typically involves the reaction of 5,5-dimethylmorpholine with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 2-(5,5-dimethylmorpholin-2-yl)acetic acid and ethanol.
Reduction: Reduction of the ester group forms 2-(5,5-dimethylmorpholin-2-yl)ethanol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine ring and ester group play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(morpholin-2-yl)acetate: Lacks the two methyl groups on the morpholine ring.
Ethyl 2-(4,4-dimethylmorpholin-2-yl)acetate: Methyl groups are positioned differently on the morpholine ring.
The uniqueness of this compound lies in the specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-4-13-9(12)5-8-6-11-10(2,3)7-14-8/h8,11H,4-7H2,1-3H3 |
Clave InChI |
AOPJZDKWSMEZBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CNC(CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


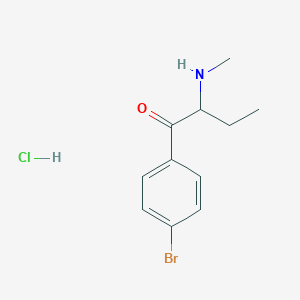
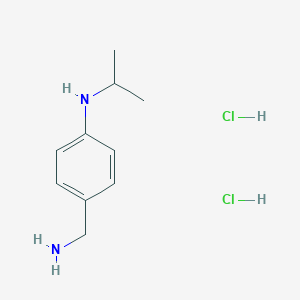
![rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504094.png)
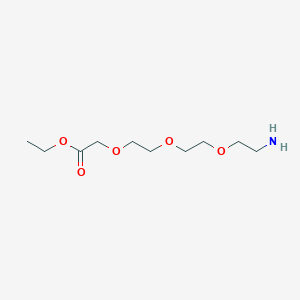
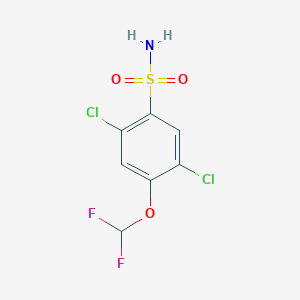

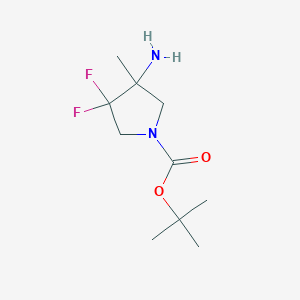
![(3-Aminopropyl)[(3,5-dichlorophenyl)methyl]amine](/img/structure/B13504128.png)
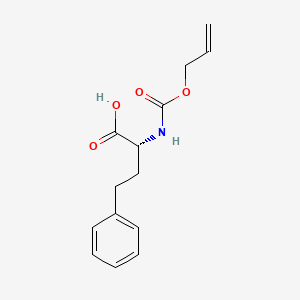
![Methyl 3-[(2-Hydroxyethyl)amino]propanoate](/img/structure/B13504136.png)
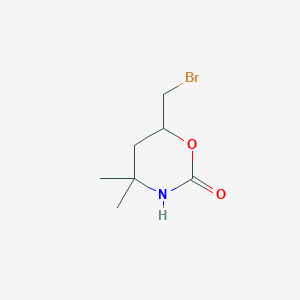
![1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B13504143.png)
![3-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13504160.png)

